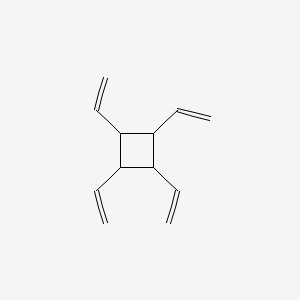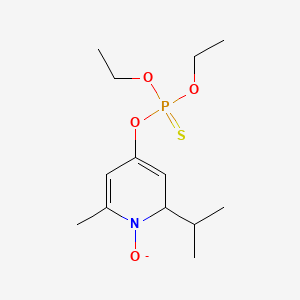
Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester is an organophosphorus compound known for its use in various chemical and industrial applications. This compound is characterized by its complex structure, which includes a phosphorothioic acid core with diethyl and pyridinyl ester groups. It is often utilized in the synthesis of pesticides and other agrochemicals due to its potent biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-methyl-6-(1-methylethyl)-4-pyridinol. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates.
Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like alkoxides or amines are used in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various phosphorothioate and phosphate esters, which have applications in different chemical industries.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester is widely used in scientific research due to its versatility and biological activity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase, due to its potential as a pesticide.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the toxicity of organophosphorus agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism. This mechanism is similar to that of other organophosphorus pesticides.
Comparison with Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester can be compared to other organophosphorus compounds such as:
Parathion: Another organophosphorus pesticide with a similar mechanism of action but different structural components.
Diazinon: Shares similar applications and biological activity but differs in its chemical structure and specific uses.
Malathion: Known for its use in public health for mosquito control, it has a different ester group compared to the compound .
The uniqueness of this compound lies in its specific ester groups and the resulting biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
83804-86-8 |
|---|---|
Molecular Formula |
C13H23NO4PS- |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
diethoxy-[(6-methyl-1-oxido-2-propan-2-yl-2H-pyridin-4-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H23NO4PS/c1-6-16-19(20,17-7-2)18-12-8-11(5)14(15)13(9-12)10(3)4/h8-10,13H,6-7H2,1-5H3/q-1 |
InChI Key |
IUCSVTYMBITHNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(N(C(=C1)C)[O-])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)


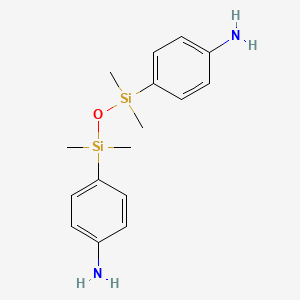

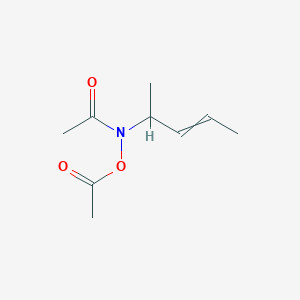
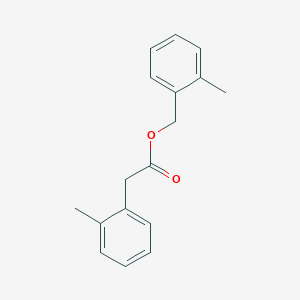
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
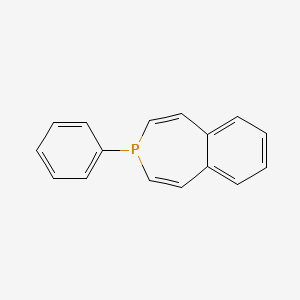
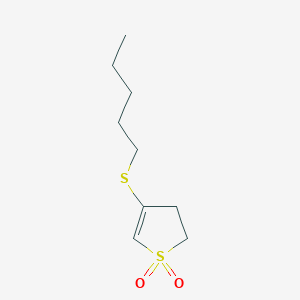
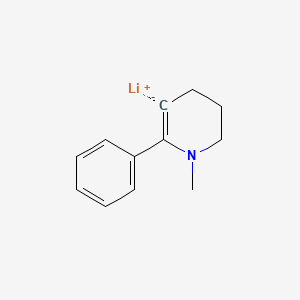
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
